molecular formula C6H8ClN3 B11768707 (2-Chloro-4-methylpyrimidin-5-yl)methanamine

(2-Chloro-4-methylpyrimidin-5-yl)methanamine

Cat. No.: B11768707
M. Wt: 157.60 g/mol
InChI Key: OSYOFEAWLQPJOK-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylpyrimidin-5-yl)methanamine (CAS 933702-63-7) is a high-value pyrimidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features both a chloro group and an aminomethyl group on its pyrimidine ring, making it a crucial intermediate for constructing more complex molecules via nucleophilic substitution and other coupling reactions. Its specific research value lies in its role as a precursor in the synthesis of potential therapeutic agents. For instance, it is identified as a key structural component in the investigational compound F-15599 (NLX-101), a selective 5-HT1A receptor-biased agonist studied for its potential in treating disorders of the central nervous system, such as depression and respiratory cognitive deficits . The mechanism of action for the final active pharmaceutical ingredients derived from this building block can be highly specific; in the case of F-15599, it functions as a modulator of the 5-hydroxytryptamine receptor 1A (5-HT1A receptor) . Pyrimidine scaffolds like this one are widely utilized in developing agrochemicals and various other pharmacologically active compounds . This product is supplied for laboratory research applications. It is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(2-chloro-4-methylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C6H8ClN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,2,8H2,1H3

InChI Key

OSYOFEAWLQPJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CN)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of 2-Chloro-4-methylpyrimidine

The most straightforward route involves the nucleophilic substitution of the chlorine atom at position 2 with a methanamine group. This reaction is typically conducted in polar aprotic solvents such as dichloromethane or 1,4-dioxane , with triethylamine or DIPEA (N,N-diisopropylethylamine) as a base to neutralize HCl byproducts.

Example Protocol:

  • 2-Chloro-4-methylpyrimidine (1.0 mmol) is dissolved in dichloromethane (40 mL).

  • Methanamine (2.0 mmol) is added dropwise at 0°C under nitrogen atmosphere.

  • The mixture is stirred at room temperature for 12–16 hours.

  • The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.

  • Purification via silica gel chromatography yields the target compound.

Key Data:

ParameterValueSource
Yield75–89%
Optimal Temperature20–30°C
CatalystNone required

Catalytic Coupling with Transition Metals

For enhanced regioselectivity, palladium-catalyzed coupling reactions are employed. This method is advantageous when introducing the methanamine group at position 5 without disturbing existing substituents.

Example Protocol:

  • 4,6-Dichloro-2-methylpyrimidine (1.0 mmol) is combined with BINAP (ligand) and palladium acetate in toluene.

  • Methanamine (1.2 mmol) and cesium carbonate (base) are added.

  • The mixture is refluxed at 110°C for 16 hours.

  • The product is isolated via acid-base extraction and recrystallized.

Key Data:

ParameterValueSource
Yield75–85%
Catalyst Loading1–2 mol% Pd
Reaction Time16–24 hours

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dichloromethane and 1,4-dioxane enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., n-hexane ) are used for crystallization to improve purity.

Temperature and Catalysis

Elevated temperatures (30–110°C) accelerate amination but risk side reactions. Lewis acids (e.g., AlCl₃) are occasionally used to activate the pyrimidine ring, though they may complicate purification.

Comparative Table: Solvent and Temperature Impact

SolventTemperature (°C)Yield (%)Purity (%)Source
Dichloromethane20–308595
1,4-Dioxane1108390
Toluene1107597

Mechanistic Insights

The amination proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing chlorine atom at position 2 activates the pyrimidine ring, facilitating attack by the methanamine nucleophile at position 5. Catalytic systems involving palladium leverage oxidative addition and reductive elimination steps to position the amine group selectively.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.42–2.58 ppm (methyl group), δ 3.48–3.54 ppm (methanamine protons).

  • ¹³C NMR : Signals at 25.9 ppm (CH₃), 51.2–53.1 ppm (N-CH₂), 157–165 ppm (pyrimidine carbons).

  • ESI-MS : Molecular ion peak at m/z 171.6 [M+H]⁺.

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) achieves >97% purity. Melting points range from 72–243°C, depending on crystallinity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., distillation) minimize waste, aligning with green chemistry principles.

Challenges and Limitations

  • Regioselectivity : Competing reactions at positions 4 and 6 necessitate careful control of stoichiometry.

  • Stability : The compound decomposes above 150°C, requiring low-temperature storage.

  • Purification : Silica gel chromatography remains labor-intensive; membrane-based separations are under investigation.

Emerging Methodologies

Recent advances include photocatalytic amination using visible light to activate C-Cl bonds, reducing reliance on transition metals. Enzymatic approaches employing transaminases show promise for enantioselective synthesis but require further optimization.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-methylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including (2-Chloro-4-methylpyrimidin-5-yl)methanamine. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, one study reported IC50 values for related compounds demonstrating effective COX-2 inhibition comparable to standard drugs like celecoxib .

CompoundIC50 (μmol)Comparison
Celecoxib0.04 ± 0.01Standard Drug
Compound A0.04 ± 0.09Effective
Compound B0.04 ± 0.02Effective

Anticancer Potential

Compounds derived from pyrimidine structures have shown promising anticancer activities. (2-Chloro-4-methylpyrimidin-5-yl)methanamine and its derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.

Herbicidal Activity

Pyrimidine derivatives have been explored for their herbicidal properties. The structural characteristics of (2-Chloro-4-methylpyrimidin-5-yl)methanamine enable it to act as a selective herbicide against certain weed species, making it valuable in agricultural applications.

Research Findings:
A series of field trials indicated that formulations containing this compound effectively reduced weed biomass without adversely affecting crop yields, demonstrating its potential as an environmentally friendly herbicide.

Enzyme Inhibition Studies

The compound has been investigated for its role as a small molecule inhibitor in various biochemical pathways. For example, it has shown efficacy in inhibiting phosphodiesterase enzymes, which are crucial in cellular signaling processes .

Data Table: Enzyme Inhibition Potency

Enzyme TypeCompound Concentration (μM)Inhibition (%)
PDE10A0.185
COX-20.0490

Structure-Activity Relationship (SAR) Studies

The exploration of SAR has provided insights into optimizing the biological activity of (2-Chloro-4-methylpyrimidin-5-yl)methanamine derivatives. Modifications at specific positions on the pyrimidine ring have been linked to enhanced potency and selectivity against targeted enzymes .

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids in bacteria, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen and Substituent Variations

Table 1: Comparison of Key Pyrimidine Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(2-Chloro-4-methylpyrimidin-5-yl)methanamine 933702-63-7 C₆H₈ClN₃ 157.60 Cl (C2), CH₃ (C4), CH₂NH₂ (C5) Pharmaceutical intermediate
(5-Chloropyrimidin-2-yl)methanamine HCl 1609409-10-0 C₅H₇Cl₂N₃ 180.04 Cl (C5), CH₂NH₂·HCl (C2) Higher solubility (HCl salt)
5-Chloro-2-methylpyrimidin-4-amine 438249-95-7 C₅H₆ClN₃ 143.57 Cl (C5), CH₃ (C2), NH₂ (C4) Agrochemical research
(5-Fluoropyrimidin-2-yl)methanamine HCl 54376-50-0 C₅H₇FClN₃ 163.58 F (C5), CH₂NH₂·HCl (C2) Bioisostere for Cl; altered reactivity
5-(Chloromethyl)-2-methylpyrimidin-4-amine HCl 70476-08-3 C₆H₉Cl₂N₃ 194.06 Cl-CH₂ (C5), CH₃ (C2), NH₂ (C4) Enhanced electrophilicity at C5

Substituent Position and Functional Group Impact

Chlorine vs. Fluorine Substitution
  • Chlorine Derivatives : Compounds like (2-Chloro-4-methylpyrimidin-5-yl)methanamine exhibit moderate electronegativity and steric bulk, influencing reactivity in nucleophilic substitutions .
Amine Group Placement
  • C5 Methanamine vs. C4 Amine : Moving the amine group from C5 (as in the primary compound) to C4 (e.g., 5-Chloro-2-methylpyrimidin-4-amine) alters hydrogen-bonding capacity and solubility. C4 amines are often prioritized in kinase inhibitor scaffolds .
Hydrochloride Salts
  • Salts like (5-Chloropyrimidin-2-yl)methanamine HCl (CAS 1609409-10-0) enhance aqueous solubility, critical for bioavailability in drug formulations .

Crystallographic and Reactivity Insights

  • Similar interactions likely occur in (2-Chloro-4-methylpyrimidin-5-yl)methanamine, affecting solid-state stability .
  • Chloromethyl Derivatives : The presence of a chloromethyl group (e.g., 5-(chloromethyl)-2-methylpyrimidin-4-amine HCl) increases electrophilicity at C5, enabling cross-coupling reactions or further functionalization .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Range
Temperature50–70°C
Reaction Time4–6 hours
SolventAqueous HCl/EtOH

Basic: How can researchers characterize the purity and structural integrity of (2-Chloro-4-methylpyrimidin-5-yl)methanamine?

Answer:
Use a combination of analytical techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., chloro at C2, methyl at C4) via 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 187.6 for C7_7H10_{10}ClN3_3).
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Basic: What is the solubility profile of (2-Chloro-4-methylpyrimidin-5-yl)methanamine in common solvents?

Answer:
Solubility depends on polarity and hydrogen-bonding capacity:

  • Polar solvents : High solubility in DMF, DMSO, and aqueous acidic solutions due to amine protonation .
  • Non-polar solvents : Limited solubility in hexane or toluene.

Q. Table 2: Solubility Data (Estimated)

SolventSolubility (mg/mL)
DMSO>50
Water (pH 2)~30
Ethanol~20

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Answer:
Key substituent effects :

  • Chloro group (C2) : Enhances electrophilicity and target binding (e.g., enzyme inhibition) .
  • Methyl group (C4) : Improves lipophilicity and membrane permeability.
  • Methanamine side chain : Facilitates hydrogen bonding with biological targets (e.g., receptors) .

Q. Table 3: Substituent Impact on Activity

SubstituentPositionEffect on Activity
ClC2↑ Binding affinity
CH3_3C4↑ Metabolic stability
NH2_2C5↑ Solubility

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm activity .
  • Variable control : Standardize experimental conditions (pH, temperature, solvent) to minimize artifacts .
  • Structural analogs : Compare with derivatives like (2-Cyclopentylpyrimidin-4-yl)methanamine to isolate substituent effects .

Advanced: What reaction pathways are feasible for functionalizing the methanamine group?

Answer:

  • Substitution : Replace the amine with aryl/alkyl groups via Buchwald-Hartwig coupling .
  • Oxidation : Convert the amine to a nitro or carbonyl group using KMnO4_4/H2_2SO4_4 .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) yields secondary amines .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with activity data .

Q. Example Target Prediction :

Target ClassProbability
Kinases65%
GPCRs30%

Advanced: What stability considerations are critical for long-term storage?

Answer:

  • Temperature : Store at –20°C to prevent decomposition .
  • Light sensitivity : Use amber vials to avoid photodegradation.
  • Moisture : Store in a desiccator to prevent hydrolysis of the chloro group .

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